molecular formula C28H28N2O3S B301499 ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301499
M. Wt: 472.6 g/mol
InChI Key: KBIYZRFCQNHXND-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate, also known as DMPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPT is a derivative of thiophene, a heterocyclic compound that has been widely used in medicinal chemistry due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the activity of several key enzymes, including topoisomerase II and DNA polymerase, which are essential for DNA replication and cell division.
Biochemical and physiological effects:
ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has also been shown to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is also relatively easy to synthesize and purify, which makes it a convenient compound for use in laboratory experiments.
However, there are also some limitations associated with the use of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate in laboratory experiments. For example, ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a relatively unstable compound that can degrade over time, which can affect the reproducibility of experimental results. ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is also a highly reactive compound that can react with other compounds in the experimental system, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions that could be pursued in the study of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. One potential direction is the development of new ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate derivatives that have improved anti-cancer activity and reduced toxicity. Another potential direction is the investigation of the mechanisms of action of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate, which could provide insights into the development of new anti-cancer drugs.
Conclusion:
ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has shown promising anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties. While there are some limitations associated with the use of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate in laboratory experiments, it remains a promising compound for the development of new anti-cancer drugs. Further research is needed to fully understand the mechanisms of action of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate and to explore its potential applications in other areas of scientific research.

Synthesis Methods

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate typically involves the use of palladium-catalyzed cross-coupling reactions, which are commonly used in organic chemistry for the formation of carbon-carbon bonds. The final product is obtained through a purification process that involves the use of chromatography techniques.

Scientific Research Applications

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications of ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is in the field of cancer research. ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis, or programmed cell death.

properties

Product Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-6-33-28(32)25-26(31)24(34-27(25)29-22-11-7-17(2)8-12-22)16-21-15-19(4)30(20(21)5)23-13-9-18(3)10-14-23/h7-16,29H,6H2,1-5H3/b24-16-

InChI Key

KBIYZRFCQNHXND-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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